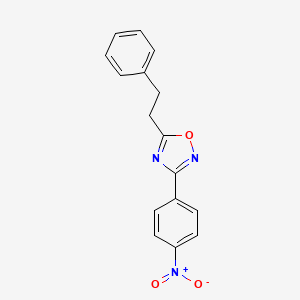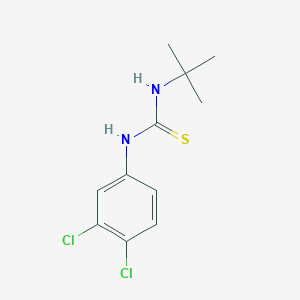
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as DMXB-A, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMXB-A belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have beneficial effects in a range of neurological and inflammatory conditions. In
Scientific Research Applications
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been studied extensively in preclinical models for its potential therapeutic effects in a range of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. Studies have shown that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of inflammatory bowel disease, and improve symptoms in models of schizophrenia.
Mechanism of Action
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide acts as an agonist at the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune system. Activation of this receptor has been shown to have anti-inflammatory effects, improve cognitive function, and modulate neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on the α7 nicotinic acetylcholine receptor, 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to modulate the release of other neurotransmitters, including dopamine and glutamate. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. However, it is important to note that 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide has a relatively short half-life and can be rapidly metabolized, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide. One area of interest is the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor. Another area of interest is the exploration of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide as a potential therapeutic agent in other conditions, such as multiple sclerosis and depression. Additionally, further research is needed to better understand the mechanisms underlying the effects of 4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide on neurotransmitter release and inflammation.
Synthesis Methods
4-(2,5-dimethylphenyl)-4-oxo-N-3-pyridinylbutanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with 3-pyridinecarboxylic acid to form the corresponding amide, which is then oxidized to the ketone using manganese dioxide. The final product is obtained through a reaction between the ketone and 1,4-diaminobutane.
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-13(2)15(10-12)16(20)7-8-17(21)19-14-4-3-9-18-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCTCHBUJUVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)



![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

